(1S)-3-Amino-1-cyclopropylpropan-1-ol
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Overview
Description
(1S)-3-Amino-1-cyclopropylpropan-1-ol is an organic compound with a cyclopropyl group attached to a propanol backbone, featuring an amino group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-Amino-1-cyclopropylpropan-1-ol typically involves the cyclopropanation of an appropriate precursor, followed by the introduction of the amino group. One common method involves the reaction of cyclopropylcarbinol with ammonia under high pressure and temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of cyclopropyl-containing intermediates in the presence of ammonia. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1S)-3-Amino-1-cyclopropylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S)-3-Amino-1-cyclopropylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S)-3-Amino-1-cyclopropylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(1R)-3-Amino-1-cyclopropylpropan-1-ol: The enantiomer of the compound, with similar but distinct properties.
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amino group.
Cyclopropylmethanol: A related compound with a hydroxyl group instead of an amino group.
Uniqueness
(1S)-3-Amino-1-cyclopropylpropan-1-ol is unique due to its specific stereochemistry and the presence of both an amino and a cyclopropyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1S)-3-amino-1-cyclopropylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-4,7H2/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYFDEBXACJPLM-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](CCN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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